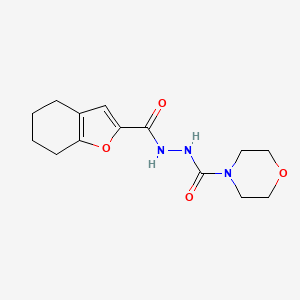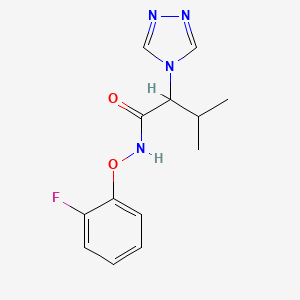
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide, also known as CPP-115, is a chemical compound that belongs to the class of GABA (gamma-aminobutyric acid) aminotransferase inhibitors. It has been studied for its potential therapeutic applications in various neurological disorders.
作用机制
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide inhibits the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide increases the levels of GABA in the brain, which helps to reduce the activity of neurons and prevent seizures.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain due to 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide administration have been shown to have various biochemical and physiological effects. These effects include increased inhibition of neurotransmission, reduced neuronal excitability, and decreased seizure activity.
实验室实验的优点和局限性
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide has several advantages for lab experiments. It is a selective and potent inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in neurological disorders. However, due to its potential therapeutic applications, 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide may not be readily available for research purposes.
未来方向
There are several potential future directions for research on 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide. These include further investigation of its therapeutic potential in neurological disorders, exploring its effects on other neurotransmitters, and developing more selective and potent GABA aminotransferase inhibitors. Additionally, research could focus on the development of new delivery methods for 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide to improve its efficacy and reduce potential side effects.
Conclusion:
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide is a promising compound with potential therapeutic applications in various neurological disorders. Its mechanism of action as a GABA aminotransferase inhibitor has been extensively studied, and its biochemical and physiological effects have been well documented. Further research is needed to explore its full potential and develop more effective treatments for neurological disorders.
合成方法
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide can be synthesized through a multi-step process starting with the reaction between 3-hydroxybenzaldehyde and 2-methylpropanal to form 2-(3-hydroxyphenyl)-2-methylpropanal. This intermediate is then reacted with cyclobutanecarboxylic acid to form the final product, 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide.
科学研究应用
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide has been extensively researched for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to reduce the activity of neurons. This mechanism of action makes 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide a promising candidate for the treatment of epilepsy and other seizure disorders.
属性
IUPAC Name |
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-20(2,16-9-6-10-18(22)13-16)19(23)21-17-11-15(12-17)14-7-4-3-5-8-14/h3-10,13,15,17,22H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZSEAHXIQNCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C(=O)NC2CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carbonyl]-2-methyl-1H-pyrazol-5-one](/img/structure/B7437258.png)
![2,2-dioxo-N'-[2-(trifluoromethyl)phenyl]-2lambda6-thiaspiro[3.3]heptane-6-carbohydrazide](/img/structure/B7437266.png)



![(1S,6R)-2-[4-methyl-6-(trifluoromethyl)pyrimidine-2-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437288.png)
![(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7437289.png)
![(1S,6R)-2-(2,4,5-trifluoro-3-hydroxybenzoyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437303.png)
![1-(3-chloro-2-fluorophenyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)triazole-4-carboxamide](/img/structure/B7437306.png)
![(2S)-N-(2,2-difluoroethyl)-1-[2-(4-hydroxy-2-methylphenyl)acetyl]piperidine-2-carboxamide](/img/structure/B7437315.png)
![2-methyl-2-phenoxy-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7437323.png)
![4-chloro-N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]cyclohexane-1-carboxamide](/img/structure/B7437324.png)
![2,4,5-trifluoro-3-hydroxy-N-[(5-methoxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B7437339.png)
![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)